molecular formula C12H24N2O2S B2381197 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea CAS No. 2379951-39-8

1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea

Cat. No.: B2381197
CAS No.: 2379951-39-8
M. Wt: 260.4
InChI Key: STWZPRTXVGZAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea is an organic compound with potential applications in various scientific fields. This compound is characterized by a cyclopentyl group attached to a urea moiety, with a side chain containing methoxy and methylsulfanyl functional groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-16-11(7-8-17-2)9-13-12(15)14-10-5-3-4-6-10/h10-11H,3-9H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWZPRTXVGZAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can be achieved through several synthetic routes. One common method involves the reaction of cyclopentyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form new ether derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s methoxy and methylsulfanyl groups can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can be compared with similar compounds such as:

    1-Cyclopentyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea: This compound has a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.

    1-Cyclopentyl-3-(2-methoxyphenyl)urea:

The uniqueness of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

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